1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYLBXVDCSGLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine typically involves several steps:
Starting Material: The synthesis often begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.
Cyclization: This intermediate undergoes cyclization to form 5-fluoro-2-benzofuran.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine with benzofuran-ethanamine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Halogen-Substituted Analogs
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
- Molecular Formula: C10H11Cl2NO (as hydrochloride salt)
- Molecular Weight : 232.11 g/mol
- Key Differences: Chlorine (Cl) replaces fluorine (F) at the 5-position, increasing atomic size and polarizability. The hydrochloride salt enhances water solubility compared to the free base of the target compound. Chlorine’s weaker electronegativity (vs.
2C-B-FLY (2-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine)
- Molecular Formula: C12H13BrFNO2
- Molecular Weight : 300.14 g/mol
- Key Differences: Bromine (Br) substitution at the 8-position on a fused difuran ring system. Larger halogen and extended π-system likely enhance steric bulk and lipophilicity, contributing to reported psychoactive properties (e.g., hallucinogenic effects via serotonin receptor modulation) .
Methoxy- and Alkyl-Substituted Analogs
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethan-1-amine
- Molecular Formula: C12H13NO2
- Molecular Weight : 203.24 g/mol
- Key Differences: Methoxy (OCH3) at the 5-position introduces electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.
1-(5-Methoxybenzofuran-3-yl)-2-aminopropane
Complex and Dihydrobenzofuran Analogs
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine
- Molecular Formula: C10H11F2NO
- Molecular Weight : 199.20 g/mol
- Key Differences: Dihydrobenzofuran core reduces aromaticity, increasing conformational flexibility.
Table 1: Structural and Property Comparison
Key Observations:
Halogen Effects : Fluorine’s small size and high electronegativity favor tight receptor interactions, while bulkier halogens (Cl, Br) may improve binding affinity but reduce metabolic stability .
Structural Complexity : Fused or dihydrobenzofuran systems (e.g., 2C-B-FLY) introduce steric and electronic complexity, often correlating with psychoactive properties .
Biological Activity
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine, a compound characterized by its unique benzofuran structure with a fluorine substitution, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C10H10FNO. The presence of the fluorine atom enhances its reactivity and biological activity, making it an interesting target for medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects . Preliminary research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through modulation of NF-kB signaling pathways. This property could make it a candidate for treating inflammatory diseases.
Case Study:
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group. This suggests promising therapeutic potential in managing inflammatory conditions.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it interacts with specific molecular targets involved in inflammation and cancer progression. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways .
Q & A
Q. Advanced
- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to predict solubility and partition coefficients (logP) .
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (B3LYP/6-311+G(d,p)) and optimize 3D conformers for docking studies .
- QSAR models : Train models on benzofuran derivatives to predict bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
